BenchChemオンラインストアへようこそ!

(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione

Asymmetric Synthesis Camptothecin Intermediates Process Chemistry

(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2) is an enantiomerically enriched heterocyclic building block representing the D and E rings of the pentacyclic camptothecin framework. It features a fused pyrano-pyridone bicyclic system with a single (S)-configured quaternary stereocenter bearing an ethyl group and a hydroxyl group.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 146683-25-2
Cat. No. B7934441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione
CAS146683-25-2
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)NC=C2)O
InChIInChI=1S/C10H11NO4/c1-2-10(14)7-3-4-11-8(12)6(7)5-15-9(10)13/h3-4,14H,2,5H2,1H3,(H,11,12)/t10-/m0/s1
InChIKeyBUXBOOPDBDMDFZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2): A Chiral DE-Ring Intermediate for Camptothecin Synthesis


(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2) is an enantiomerically enriched heterocyclic building block representing the D and E rings of the pentacyclic camptothecin framework. It features a fused pyrano-pyridone bicyclic system with a single (S)-configured quaternary stereocenter bearing an ethyl group and a hydroxyl group. [1] This compound serves as a late-stage intermediate in convergent total syntheses of camptothecin and its clinically important analogs, where the pre-formed, chirally pure DE fragment is coupled with an A-B ring quinoline partner to install the full topoisomerase I inhibitor pharmacophore. [2]

Why Generic Substitution of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione Fails: Chirality and Convergent Strategy Dependency


This compound cannot be simply interchanged with achiral or racemic DE-ring analogs because the (S)-configuration at the quaternary carbon is an absolute stereochemical requirement for the biological activity of downstream camptothecin derivatives. [1] Replacing (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione with its (R)-enantiomer or the racemate would produce camptothecin with the unnatural 20R configuration, which displays a >10-fold reduction in topoisomerase I inhibition potency. [2] Furthermore, alternative synthetic strategies such as linear construction of the DE ring onto a pre-existing quinoline core often suffer from lower overall yields and require late-stage chiral resolution, eroding atom economy and process scalability. [1]

Quantitative Performance Benchmarks for 4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2)


Enantioselective Synthesis Yield and Optical Purity vs. Racemic Route

The (S)-enantiomer of this DE-ring building block, directly corresponding to CAS 146683-25-2, was synthesized in 9.4% overall yield over 10 linear steps with an enantiomeric ratio (er) of 95:5. [1] In a direct head-to-head comparison within the same publication series, the corresponding racemic synthesis of 19 proceeded in 8.4% overall yield over 9 linear steps, lacking optical purity entirely. [1] This demonstrates that the asymmetric variant achieves meaningful stereochemical enrichment with only a modest additional synthetic burden (+1 step) and a slightly higher yield.

Asymmetric Synthesis Camptothecin Intermediates Process Chemistry

Process Scalability: Chromatography-Free Purification of the (S)-DE-Ring Intermediate

The synthesis of the (S)-configured DE-ring intermediate (S)-19 was achieved without any chromatographic purification, a critical advantage for industrial-scale production. [1] In contrast, alternative DE-ring fragment syntheses, such as the 'amide route' to the homocamptothecin DE-ring building block 7, required at least one chromatographic purification over nine steps, despite delivering a higher overall yield (11.1%) and superior enantiopurity (er > 99.95:0.05). [2] The elimination of chromatography in the (S)-19 synthesis translates to lower solvent consumption, reduced processing time, and improved scalability for multi-kilogram campaigns.

Process Chemistry Scale-Up Camptothecin Synthesis

Enantiomeric Ratio vs. Alternative Chiral DE-Ring Building Block

The (S)-DE-ring intermediate (CAS 146683-25-2) was obtained with er = 95:5. [1] A structurally analogous but chemically distinct DE-ring fragment 7 used in homocamptothecin synthesis achieved er > 99.95:0.05 via the amide route. [2] While the enantiopurity of the latter is superior, its synthesis incorporates a protecting group strategy and requires a chromatographic purification, underscoring a purity–scalability trade-off that must be weighed during procurement.

Enantiomeric Purity Chiral Intermediate Camptothecin

Convergent Synthetic Utility vs. Linear DE-Ring Construction

The (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione intermediate enables a convergent [DE + AB] coupling strategy that allows independent optimization of ring systems. This is in contrast to linear approaches, such as the classic Comins synthesis (U.S. Patent 5,315,007), which builds the DE ring directly onto a quinoline scaffold, limiting the accessible diversity of camptothecin analogs. [1] While direct quantitative step-count comparisons are confounded by different starting materials, the convergent approach is acknowledged to provide greater synthetic flexibility for analog generation in drug discovery programs. [2]

Convergent Synthesis Camptothecin Analogs Medicinal Chemistry

High-Value Application Scenarios for (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2)


Enabling Convergent Total Synthesis of Clinical Camptothecin Analogs (Irinotecan, Topotecan, Belotecan)

Procurement of CAS 146683-25-2 supports convergent [DE + AB] total synthesis of 20(S)-camptothecin analogs, including irinotecan, topotecan, and belotecan. The pre-installed (S)-stereochemistry at the quaternary center eliminates the need for late-stage chiral resolution, as demonstrated by Peters et al. who used (S)-19 to complete a formal total synthesis of (S)-camptothecin. [1] This convergent approach is particularly advantageous for producing analogs with modified A/B rings, where a common DE fragment is coupled to diverse quinoline partners.

Process Chemistry Development and Scale-Up Feasibility Assessment

The chromatography-free synthesis of this intermediate, as reported by Peters et al. (9.4% overall yield, 10 steps, no chromatographic purification), makes it a suitable starting point for process chemistry optimization aimed at multi-kilogram production. [1] The ability to recycle the chiral auxiliary with high recovery yield further supports process intensification efforts. Procurement for scale-up studies should prioritize suppliers who can demonstrate batch-to-batch consistency in enantiomeric ratio (target er ≥ 95:5).

Medicinal Chemistry SAR Exploration of Camptothecin E-Ring Modifications

The compound serves as a reference scaffold for structure-activity relationship (SAR) studies focused on E-ring modifications. Because the α-hydroxy-δ-lactone (E-ring) is essential for topoisomerase I inhibition, the intact DE-ring system allows researchers to probe the effect of modifications at the 4-position (ethyl group) or the lactone moiety without resynthesizing the entire pentacyclic framework. [2] The known enantiomeric ratio (er 95:5) provides a defined stereochemical baseline for biological testing of new analogs. [1]

Reference Standard for Enantiopurity Assay Development in Camptothecin API Manufacturing

Given its well-characterized enantiomeric ratio (er = 95:5), this compound can serve as a process-related intermediate reference standard for chiral HPLC method development aimed at monitoring the enantiopurity of camptothecin and its analogs. [1] Its distinct UV chromophore and retention properties, relative to the fully elaborated pentacyclic API, make it a practical system suitability standard for in-process control during GMP manufacturing campaigns.

Quote Request

Request a Quote for (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.